Product packaging for 4-Methoxy-2,5-dimethylbenzonitrile(Cat. No.:CAS No. 64400-49-3)

4-Methoxy-2,5-dimethylbenzonitrile

Cat. No.: B1307351
CAS No.: 64400-49-3
M. Wt: 161.2 g/mol
InChI Key: ZYHLPXFNLCESEI-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylbenzonitrile is an organic compound with the molecular formula C 10 H 11 NO and an average mass of 161.20 g/mol . Its structure features a benzonitrile core substituted with a methoxy group at the para position and methyl groups at the 2 and 5 positions, which defines its specific chemical properties and reactivity. The compound is assigned the CAS Registry Number 64400-49-3 and other identifiers include MDL number MFCD00053416 . As a substituted benzonitrile, this compound serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research. Benzonitrile derivatives are frequently employed in the exploration of novel pharmaceutical compounds, such as in the design and optimization of drug candidates for challenging targets . The specific substitution pattern on the aromatic ring makes it a potential intermediate for constructing more complex molecules with tailored electronic and steric properties. Safety Information: This compound is classified with the signal word "Danger" and carries hazard statements H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should refer to the Safety Data Sheet for comprehensive handling protocols. Note: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1307351 4-Methoxy-2,5-dimethylbenzonitrile CAS No. 64400-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-10(12-3)8(2)4-9(7)6-11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHLPXFNLCESEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391130
Record name 4-Methoxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64400-49-3
Record name 4-Methoxy-2,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 2,5 Dimethylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 4-Methoxy-2,5-dimethylbenzonitrile could be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would be expected to reveal distinct signals for each of the non-equivalent protons in the this compound molecule. The aromatic region would likely show two singlets corresponding to the two aromatic protons. The aliphatic region would feature singlets for the methoxy (B1213986) group protons and the two methyl group protons at their characteristic chemical shifts. The integration of these signals would confirm the number of protons in each unique environment.

Expected ¹H NMR Data for this compound: (Note: This is a hypothetical table based on general principles of NMR spectroscopy, as experimental data is unavailable.)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.3Singlet1HAr-H
~ 6.8Singlet1HAr-H
~ 3.8Singlet3H-OCH
~ 2.5Singlet3HAr-CH
~ 2.2Singlet3HAr-CH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of unique carbon environments within the molecule. For this compound, ten distinct signals would be anticipated, corresponding to the eight carbons of the substituted benzene ring, the nitrile carbon, the methoxy carbon, and the two methyl carbons. The chemical shifts of these signals would be indicative of their electronic environment.

Expected ¹³C NMR Data for this compound: (Note: This is a hypothetical table based on general principles of NMR spectroscopy, as experimental data is unavailable.)

Chemical Shift (δ) ppmAssignment
~ 160C -OCH₃
~ 140C -CN
~ 135Ar-C
~ 133Ar-C
~ 118C N
~ 115Ar-C
~ 110Ar-C
~ 55-OC H₃
~ 20Ar-C H₃
~ 16Ar-C H₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques would be instrumental in confirming the precise connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this specific molecule, with no adjacent protons, significant COSY correlations would not be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methoxy and methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the substitution pattern on the aromatic ring by observing correlations from the methyl and methoxy protons to the various aromatic carbons.

Vibrational Spectroscopy for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, methoxy, and aromatic C-H and C-C bonds. A strong, sharp absorption band around 2230-2210 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group. The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic groups, as well as C-O stretching for the methoxy group.

Expected IR Absorption Bands for this compound: (Note: This is a hypothetical table based on characteristic group frequencies, as experimental data is unavailable.)

Wavenumber (cm⁻¹)Vibrational Mode
~ 3100-3000Aromatic C-H Stretch
~ 2950-2850Aliphatic C-H Stretch
~ 2225C≡N Stretch
~ 1600, 1500Aromatic C=C Stretch
~ 1250Aryl-O Stretch (asymmetric)
~ 1040Aryl-O Stretch (symmetric)

Raman Spectroscopy Applications

Raman spectroscopy, being complementary to IR spectroscopy, would also provide valuable information about the molecular structure. The nitrile stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring would also be expected to give rise to prominent Raman signals.

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of an unambiguous molecular formula.

For this compound, the molecular formula is C10H11NO. chemsynthesis.comchemspider.com High-resolution mass spectrometry, often using techniques like electrospray ionization (ESI), would yield an exact mass measurement for the protonated molecule, [M+H]+. biorxiv.org The theoretical monoisotopic mass of the neutral molecule is 161.084064 Da. chemspider.com An HRMS measurement of the protonated species would be expected to be very close to the calculated value of 162.091343 Da (C10H12NO+), confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

ParameterValue
Molecular FormulaC10H11NO
Average Molecular Weight161.204 Da
Monoisotopic Molecular Weight161.084064 Da
Calculated Exact Mass of [M+H]+162.091343 Da

Fragmentation Pattern Analysis

In mass spectrometry, after a molecule is ionized to form a molecular ion (M+•), it often undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral pieces. chemguide.co.uk The analysis of these fragments provides valuable information about the molecule's structure. The fragmentation pathways are typically governed by the formation of the most stable cations or radical cations. youtube.com

For this compound (molecular weight 161.20 g/mol ), the fragmentation pattern under electron ionization (EI) can be predicted based on its functional groups. Key fragmentation pathways would likely include:

Loss of a Methyl Radical: A common fragmentation is the loss of a methyl radical (•CH3, 15 Da) from either one of the aromatic methyl groups or the methoxy group, leading to a stable cation at m/z 146. This is a common pathway for molecules containing alkyl groups. youtube.commdpi.com

Loss of a Methoxy Radical: Cleavage of the ether bond can result in the loss of a methoxy radical (•OCH3, 31 Da), producing a fragment ion at m/z 130.

Loss of Formaldehyde: A rearrangement reaction could lead to the elimination of a neutral molecule of formaldehyde (CH2O, 30 Da) from the methoxy group, resulting in an ion at m/z 131.

Loss of CO: The loss of a carbon monoxide molecule (CO, 28 Da) is a characteristic fragmentation for many aromatic compounds, which could occur after initial fragmentation steps. mdpi.com

Proposed Fragment Ionm/zNeutral LossMass of Neutral Loss
[M]+•161--
[M-CH3]+146•CH315
[M-CH2O]+•131CH2O30
[M-OCH3]+130•OCH331

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption or emission of photons, typically in the ultraviolet and visible regions of the electromagnetic spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. For aromatic compounds like this compound, the absorption bands in the UV region (typically 200-400 nm) arise from π → π* electronic transitions within the benzene ring. scielo.org.za The positions (λmax) and intensities (molar absorptivity, ε) of these bands are sensitive to the substituents on the ring.

The methoxy (-OCH3), methyl (-CH3), and nitrile (-CN) groups on the benzene ring influence the electronic transitions. The electron-donating methoxy and methyl groups, and the electron-withdrawing nitrile group, can cause shifts in the absorption bands compared to unsubstituted benzene. Theoretical and experimental studies on similar molecules, such as 4-methoxyphenyl derivatives, utilize UV-Vis spectroscopy to probe their electronic properties. nih.govresearchgate.net For this compound, one would expect characteristic absorption bands corresponding to the π-conjugated system of the substituted benzene ring.

Transition TypeTypical Wavelength Range (nm)Description
π → π200 - 400Excitation of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of aromatic and conjugated systems.
n → π250 - 600Excitation of an electron from a non-bonding (n) orbital to a π antibonding orbital. Possible due to the nitrogen and oxygen atoms, but often weaker than π → π* transitions.

Fluorescence Spectroscopy and Excited-State Dynamics

Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted by a molecule after it has absorbed photons and been promoted to an electronically excited state. The study of the fluorescence emission spectrum, quantum yield, and fluorescence lifetime provides deep insight into the molecule's excited-state properties and dynamics. frontiersin.org

The photophysics of substituted benzonitriles, particularly 4-(dimethylamino)benzonitrile (DMABN), have been studied extensively as models for intramolecular charge transfer (ICT) processes. nih.govdiva-portal.org Upon photoexcitation, these molecules can form a locally excited (LE) state, which is structurally similar to the ground state. nih.gov In polar solvents, the LE state can convert to a more stabilized, charge-separated state known as an ICT state, which often involves twisting of a substituent group relative to the aromatic ring. diva-portal.orgmpg.de This phenomenon can lead to dual fluorescence, with emission from both the LE and ICT states. nih.gov

Given its structure, with the electron-donating methoxy group and the electron-withdrawing nitrile group at opposite ends of the aromatic ring, this compound has the potential to exhibit interesting excited-state dynamics. It is plausible that upon excitation, a degree of intramolecular charge transfer from the methoxy- and methyl-substituted part of the ring to the nitrile-substituted part could occur. Time-resolved fluorescence studies would be necessary to fully characterize the excited-state deactivation pathways, including radiative (fluorescence) and non-radiative decay processes. frontiersin.org

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, one can generate a diffraction pattern that is used to calculate the electron density map of the molecule and, consequently, the positions of all atoms.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them, confirming the molecular connectivity. mdpi.com

Conformation: The exact conformation of the molecule in the solid state, including the orientation of the methoxy and methyl groups relative to the benzene ring.

Planarity: Determination of the planarity of the aromatic ring.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, revealing any intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, or π–π stacking between aromatic rings. mdpi.com

While the synthesis of related structures has been reported, a search of crystallographic databases did not yield a publicly available crystal structure for this compound. Such an analysis would be crucial for a complete understanding of its solid-state properties and for correlating its structure with its observed spectroscopic and physical properties.

Single Crystal X-ray Diffraction Studies

As of the current date, no peer-reviewed research articles or entries in crystallographic databases such as the Cambridge Structural Database (CSD) or the Inorganic Crystal Structure Database (ICSD) contain the crystal structure of this compound. Therefore, a data table detailing its crystallographic parameters cannot be provided.

Crystallographic Data Interpretation

Without the primary crystallographic data from single crystal X-ray diffraction, a detailed interpretation of the molecular and supramolecular structure of this compound in the solid state is not possible. This includes the analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions that govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 2,5 Dimethylbenzonitrile

Electronic Structure Theory Applications

The application of electronic structure theories, such as Density Functional Theory (DFT) and ab initio methods, is foundational to understanding the quantum mechanical nature of molecules. These methods provide insights into the geometric and energetic properties of a compound's ground state.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A typical DFT study on 4-Methoxy-2,5-dimethylbenzonitrile would involve geometry optimization to find the lowest energy conformation of the molecule. This would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, calculations of thermodynamic properties such as enthalpy, Gibbs free energy, and vibrational frequencies would provide a detailed energetic profile of the molecule. However, specific studies applying DFT to this compound to publish these parameters are not found in the reviewed literature.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theoretical accuracy. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed to obtain highly accurate electronic structures and energies. Such calculations would be invaluable for benchmarking results from less computationally expensive methods like DFT and for providing a definitive understanding of the electronic landscape of this compound. At present, there are no published studies that have employed these high-accuracy ab initio methods for this specific compound.

Molecular Orbital Analysis and Reactivity Prediction

The analysis of molecular orbitals is crucial for predicting the chemical reactivity of a molecule. By examining the distribution and energies of these orbitals, chemists can infer how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO would also provide an indication of the molecule's kinetic stability. Without dedicated computational studies, a detailed FMO analysis and the prediction of its reaction pathways remain speculative.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified, corresponding to electrophilic and nucleophilic sites, respectively. An EPS analysis of this compound would highlight the electron-rich areas, likely around the oxygen atom of the methoxy (B1213986) group and the nitrile nitrogen, and electron-deficient regions, which could guide the understanding of its intermolecular interactions and reactivity. To date, no such analysis has been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds. While this compound may participate in various chemical transformations, there are no computational studies in the existing literature that model the mechanisms of these potential reactions.

Transition State Characterization and Reaction Coordinate Analysis

Transition state theory is a cornerstone of understanding chemical reactivity, providing a framework for analyzing the energetic barriers that govern the speed of a chemical reaction. For a given chemical transformation involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to locate the transition state structure—the specific molecular arrangement at the peak of the energy profile connecting reactants and products.

The characterization of a transition state involves a frequency calculation, where a single imaginary frequency confirms that the located structure is indeed a first-order saddle point on the potential energy surface. This imaginary frequency corresponds to the motion along the reaction coordinate, the pathway of lowest energy leading from reactants to products.

Reaction coordinate analysis further elucidates the transformation process by mapping the energetic changes as the molecule moves along this path. This analysis provides a detailed picture of bond-breaking and bond-forming events. While specific transition state analyses for reactions of this compound are not extensively documented, the methodology remains a powerful predictive tool. For instance, in reactions such as nucleophilic aromatic substitution or the hydrolysis of the nitrile group, identifying the transition state would be crucial for understanding the reaction mechanism and predicting reaction rates.

Illustrative Data for a Hypothetical Reaction:

Below is an example of how data from a transition state analysis for a hypothetical reaction of this compound might be presented.

ParameterReactant ComplexTransition StateProduct Complex
Relative Energy (kcal/mol)0.00+25.3-15.8
Key Bond Distance 1 (Å)2.101.551.20
Key Bond Distance 2 (Å)1.351.802.50
Imaginary Frequency (cm⁻¹)N/A-450.2N/A

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Building upon the insights from transition state analysis, computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters for chemical reactions involving this compound.

Thermodynamic analysis focuses on the relative stabilities of reactants and products, governed by thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These values can be calculated using statistical mechanics based on the optimized molecular geometries and vibrational frequencies of the species involved. A negative ΔG indicates a spontaneous reaction under the given conditions.

Kinetic analysis pertains to the rate of the reaction, which is determined by the activation energy (Ea) derived from the energy difference between the reactants and the transition state. The Arrhenius equation and transition state theory can then be used to calculate the reaction rate constant (k). Studies on the hydrolysis of substituted benzonitriles in acidic solutions have demonstrated the influence of substituents on reaction rates, a phenomenon that can be computationally modeled. researchgate.net

Illustrative Kinetic and Thermodynamic Data:

The following table exemplifies the type of data that would be generated from a computational study on a hypothetical transformation of this compound.

ParameterValueUnits
Enthalpy of Reaction (ΔH)-12.5kcal/mol
Entropy of Reaction (ΔS)-5.2cal/mol·K
Gibbs Free Energy of Reaction (ΔG)-10.9kcal/mol
Activation Energy (Ea)+25.3kcal/mol
Pre-exponential Factor (A)1.2 x 10¹²s⁻¹
Rate Constant at 298 K (k)3.5 x 10⁻⁷s⁻¹

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. For this compound, the primary degrees of freedom for conformational changes are the rotation around the C-O bond of the methoxy group and the C-C bonds of the methyl groups.

Computational methods can systematically explore the potential energy surface by rotating these bonds to find the global and local energy minima. A study on 5,6-dimethoxy-1-indanone, a molecule with methoxy groups, highlights the importance of the orientation of these groups in determining the most stable conformer. nih.gov

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions of this compound. biorxiv.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its dynamic behavior in various environments, such as in a solvent or at different temperatures. These simulations can reveal how the molecule explores different conformations over time and can be used to calculate various properties, including average structural parameters and diffusion coefficients. The conformational plasticity of molecules is crucial for their function, and MD simulations are a powerful tool for investigating these dynamics. biorxiv.org

Illustrative Conformational Energy Data:

This table illustrates the kind of information obtained from a conformational analysis of this compound.

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)0.0075.3
2180°1.2024.7
3 (Transition State)90°3.50<0.1

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Thermochemical Property Prediction via Group Additivity Methods

Group additivity methods , such as Benson's group additivity, provide a straightforward and computationally inexpensive way to estimate thermochemical properties like the standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp). nist.gov This method is based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its constituent chemical groups. nsf.gov

To estimate the enthalpy of formation for this compound, the molecule would be dissected into its fundamental groups. The contributions of these groups, which have been empirically determined from experimental data on a wide range of compounds, are then summed.

Illustrative Group Additivity Calculation for Enthalpy of Formation:

The following table demonstrates a hypothetical group additivity calculation for this compound.

GroupContribution (kcal/mol)
C-(C)₂(H)(CN)+5.0
C-(C)₂(H)(CH₃)-4.8
C-(C)₂(H)(O)-8.2
C-(C)(H)₂ (in ring)-2.1
C-(C) (in ring, with CH₃)+0.5
C-(C) (in ring, with OCH₃)-1.5
O-(C)(CH₃)-23.7
CH₃-(C)-10.2
Symmetry Correction+1.38
Estimated ΔfH° -43.72

This table is for illustrative purposes only and does not represent actual calculated data or universally accepted group values.

Chemical Reactivity, Transformation, and Derivatization of 4 Methoxy 2,5 Dimethylbenzonitrile

Nitrile Group Reactivity and Functional Transformations

The cyano (-C≡N) group is a versatile functional group capable of undergoing a wide array of transformations, providing pathways to numerous other functionalities.

The nitrile group of 4-Methoxy-2,5-dimethylbenzonitrile can be hydrolyzed under acidic or basic conditions to yield either the corresponding amide or carboxylic acid. The reaction proceeds via nucleophilic attack of water or hydroxide on the electrophilic nitrile carbon. The reaction can typically be stopped at the amide stage under controlled, milder conditions, while more forcing conditions (harsher acid/base concentration and higher temperatures) will drive the hydrolysis to completion to form the carboxylic acid. It is noted in the synthesis of other cyanobenzaldehydes that strong acids or bases can cause the hydrolysis of the cyano group google.com.

TransformationReactantsProduct
Partial Hydrolysis This compound, H₂O, Acid or Base (mild conditions)4-Methoxy-2,5-dimethylbenzamide
Complete Hydrolysis This compound, H₂O, Acid or Base (strong conditions)4-Methoxy-2,5-dimethylbenzoic acid

The nitrile group is readily reducible to a primary amine. This transformation is fundamental in organic synthesis for introducing an aminomethyl group. Common methods include catalytic hydrogenation using catalysts like Raney Nickel or platinum oxide under a hydrogen atmosphere, or chemical reduction with strong reducing agents such as lithium aluminum hydride (LiAlH₄). Partial reduction to an imine can be achieved using milder reducing agents like diisobutylaluminium hydride (DIBAL-H), which is then typically hydrolyzed to an aldehyde.

TransformationReagentProduct
Reduction to Amine LiAlH₄ or H₂/Catalyst (e.g., Raney Ni)(4-Methoxy-2,5-dimethylphenyl)methanamine
Partial Reduction to Imine (followed by hydrolysis) DIBAL-H, then H₃O⁺4-Methoxy-2,5-dimethylbenzaldehyde

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles, particularly organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction forms an intermediate imine salt, which upon aqueous workup (hydrolysis) yields a ketone. This provides an effective method for carbon-carbon bond formation at the nitrile carbon.

Reagent ClassIntermediate (after addition)Final Product (after hydrolysis)
Grignard Reagent (R-MgX) Iminomagnesium saltKetone (1-(4-Methoxy-2,5-dimethylphenyl)-1-alkanone)
Organolithium (R-Li) Iminolithium saltKetone (1-(4-Methoxy-2,5-dimethylphenyl)-1-alkanone)

Direct N-oxide formation on the nitrogen atom of a nitrile group is not a typical or commonly observed reaction. N-oxides are generally formed through the oxidation of nitrogen-containing heterocycles, such as pyridines, or tertiary amines researchgate.netnih.gov. The oxidation is typically carried out using peroxy acids like m-CPBA or hydrogen peroxide researchgate.net. The nitrogen in a nitrile is part of a triple bond and is already in a high oxidation state, making it resistant to this type of oxidation. While N-oxide functionalities are crucial in various chemical contexts, including energetic materials based on azine or azole frameworks, they are not synthesized from benzonitrile (B105546) precursors in this manner mdpi.com.

Aromatic Ring Functionalization and Substitution Reactions

The benzene ring of this compound is highly substituted, and the nature of these substituents dictates the feasibility and regioselectivity of further functionalization.

Electrophilic aromatic substitution (EAS) is a key class of reactions for modifying aromatic rings. The position of attack by an incoming electrophile is determined by the directing effects of the substituents already present on the ring.

Methoxy (B1213986) Group (-OCH₃) at C4: This is a powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. It strongly directs incoming electrophiles to positions 3 and 5.

Methyl Groups (-CH₃) at C2 and C5: These are activating groups and ortho, para-directors through an inductive effect. The C2-methyl group directs to positions 3 and 5 (para position is occupied). The C5-methyl group directs to positions 4 (occupied) and 6.

Nitrile Group (-CN) at C2: This is a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to positions 4 (occupied) and 6.

Analysis of Regioselectivity: The only two unsubstituted positions on the ring are C3 and C6. The directing effects of the existing groups converge to strongly favor substitution at the C3 position. The powerful activating methoxy group directs ortho to this position. The C2-methyl group also directs ortho to C3. In contrast, position C6 is ortho to the C5-methyl group but is also ortho to the deactivating nitrile group and experiences greater steric hindrance. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C3 position.

PositionEffect of -OCH₃ (at C4)Effect of -CH₃ (at C2)Effect of -CH₃ (at C5)Effect of -CN (at C2)Net Effect
C3 Strongly Activating (ortho)Activating (ortho)NeutralDeactivating (meta)Strongly Favored
C6 NeutralDeactivating (meta)Activating (ortho)Deactivating (meta)Disfavored

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs a strong organolithium base, such as n-butyllithium or sec-butyllithium, to deprotonate a position ortho to a directing metalation group (DMG). The DMG coordinates to the lithium cation, localizing the base and facilitating the deprotonation of the adjacent proton. wikipedia.orguwindsor.ca

This compound possesses two potential DMGs: the methoxy (-OCH₃) group and the cyano (-CN) group. When multiple DMGs are present on a ring, the regioselectivity of the metalation is determined by the relative directing power of the groups. A generally accepted hierarchy of directing ability has been established through competitive experiments. organic-chemistry.orgharvard.edu

Table 1: Relative Directing Power of Common Functional Groups in DoM

Relative Strength Directing Metalation Group (DMG)
Strong -OCONR₂, -CONR₂, -CN , -SO₂NR₂
Moderate -OCH₃ , -NR₂, -F

| Weak | -CH₂NR₂, -Cl |

Based on this hierarchy, the cyano group is a stronger directing group than the methoxy group. organic-chemistry.org Therefore, in a competitive situation, metalation is predicted to occur selectively at the position ortho to the cyano group. For this compound, this corresponds to the C3 position. The alternative position ortho to the methoxy group (C6) would be the expected site of metalation only if the cyano group were absent.

The resulting 3-lithio-4-methoxy-2,5-dimethylbenzonitrile intermediate is a versatile synthon that can be trapped with a wide array of electrophiles to introduce new functional groups at the C3 position with high regiocontrol.

Methyl Group Reactivity and Side-Chain Modifications

The two methyl groups on the aromatic ring provide sites for side-chain functionalization, primarily through radical or oxidative pathways at the benzylic positions.

Benzylic Halogenation and Oxidation

The benzylic protons of the methyl groups are susceptible to radical abstraction, enabling selective halogenation. A standard method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. chemistrysteps.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring.

Treatment of this compound with NBS would be expected to yield benzylic bromides. Depending on the stoichiometry of NBS used, mono-bromination or di-bromination at one or both methyl groups could be achieved. The relative reactivity of the C2-methyl versus the C5-methyl group would depend on subtle electronic and steric factors, potentially allowing for selective functionalization under carefully controlled conditions.

Furthermore, the methyl side-chains can be fully oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid under harsh conditions (e.g., heat and acidic or basic pH). chemistrysteps.com This reaction requires the presence of at least one benzylic hydrogen. The complete oxidation of both methyl groups would transform this compound into 4-methoxy-benzenetricarboxylic acid derivatives.

Table 2: Potential Side-Chain Functionalization Reactions

Reaction Type Reagents Probable Product(s)
Benzylic Bromination NBS, AIBN or hν 4-Methoxy-2-(bromomethyl)-5-methylbenzonitrile

Condensation Reactions Involving Methyl Protons

The benzylic protons of the methyl groups are weakly acidic and can be removed by a very strong base to form a benzyl anion. This carbanion can then participate in condensation reactions with electrophiles such as aldehydes and ketones, analogous to an aldol condensation. However, the pKa of benzylic protons is high (typically >40), requiring the use of superbasic media, such as an organolithium in the presence of a coordinating agent like TMEDA or a lithium amide base (e.g., LDA, LTMP). uwindsor.ca

This pathway competes directly with directed ortho-metalation. The choice of base is critical: alkyllithiums tend to favor deprotonation of the aromatic ring (DoM), while lithium amide bases can sometimes favor deprotonation of the benzylic position. uwindsor.ca If the benzylic anion of this compound could be selectively formed, its reaction with a carbonyl compound would lead to the formation of a new carbon-carbon bond at the side chain, yielding a β-hydroxyaryl derivative after workup.

Alternative pathways, such as radical condensation reactions, have been developed for coupling benzylic alcohols with amides, but direct condensation involving the methyl protons of this substrate remains a more speculative, though mechanistically plausible, transformation. dtu.dkrsc.orgresearchgate.net

Methoxy Group Transformations (e.g., Demethylation to Hydroxy Analogues)

The cleavage of the aryl methyl ether bond is a common and synthetically useful transformation. The methoxy group of this compound can be readily demethylated to yield the corresponding phenol, 4-Hydroxy-2,5-dimethylbenzonitrile. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong protic acids such as HBr or HI.

The mechanism with BBr₃ involves the coordination of the Lewis acidic boron atom to the lone pair of the methoxy oxygen. This coordination makes the methyl group highly electrophilic and susceptible to nucleophilic attack by a bromide ion, proceeding via an SN2 mechanism. Subsequent hydrolysis of the resulting borate ester liberates the free phenol. This reaction is generally high-yielding and is a standard method for the deprotection of phenolic ethers.

Photochemical Reactivity and Photoinduced Processes (if relevant for the compound class)

The photochemical behavior of this compound is predicted to be influenced by its electronic structure, which combines electron-donating substituents (-OCH₃, -CH₃) with an electron-accepting benzonitrile framework. Such molecules are known as donor-acceptor systems and often exhibit interesting photophysics and photochemistry. rsc.orgchemrxiv.org

Upon absorption of UV light, the molecule is promoted to an excited state. Due to the donor-acceptor nature, this excited state is likely to have significant intramolecular charge-transfer (ICT) character, where electron density moves from the methoxy/dimethyl-substituted portion of the ring to the cyano-substituted portion. This ICT state can deactivate through several pathways:

Fluorescence: Emission of light from the excited singlet state. The energy (color) of this fluorescence is often highly sensitive to solvent polarity (solvatochromism) in molecules with strong ICT character.

Intersystem Crossing: Conversion to an excited triplet state, which can then undergo phosphorescence or further reaction.

Photochemical Reaction: The excited state may undergo chemical transformations. For benzonitrile derivatives, known reactions include photocycloadditions to alkenes.

Photoinduced Electron Transfer (PET): In the presence of an external electron donor or acceptor, the excited molecule can engage in PET. The excited state of this compound could be more easily oxidized (acting as an electron donor) or reduced (acting as an electron acceptor) than the ground state molecule. hepatochem.combeilstein-journals.org

While specific photochemical studies on this compound are not widely reported, its structure suggests a rich potential for photoinduced processes governed by charge transfer phenomena. nih.gov

Photoelimination Reactions

Photoelimination reactions involve the light-induced cleavage of a bond, leading to the removal of a part of a molecule. While specific studies on the photoelimination reactions of this compound are not extensively documented in scientific literature, the photochemical behavior of analogous aromatic compounds can provide insights into its potential reactivity.

For instance, upon photoexcitation of 4-(dimethylamino)benzonitrile (DMABN) in a polar solvent like acetonitrile, a methyl group can be cleaved from the dimethylamino substituent. This process results in the formation of 4-(methylamino)benzonitrile researcher.life. This type of dealkylation reaction is a form of photoelimination. Given the structural similarities, it is conceivable that this compound could undergo analogous photoelimination reactions, potentially involving the cleavage of a methyl group from either the methoxy or the aromatic ring substituents under specific photochemical conditions. However, without direct experimental evidence, this remains a theoretical possibility.

The study of such reactions is crucial for understanding the photostability of the compound and for designing synthetic pathways that utilize light to modify its structure. The efficiency and outcome of photoelimination reactions are often highly dependent on factors such as the wavelength of light used, the solvent, and the presence of other reactive species.

Photoinduced Charge Transfer Processes

Photoinduced charge transfer (CT) is a fundamental process in photochemistry where the absorption of light by a molecule leads to the transfer of an electron from one part of the molecule to another. This creates a charge-separated state, which can have significantly different chemical and physical properties compared to the ground state of the molecule.

In molecules like DMABN, the electron-donating dimethylamino group and the electron-accepting benzonitrile group facilitate the charge transfer upon photoexcitation. Similarly, this compound possesses an electron-donating methoxy group and an electron-withdrawing nitrile group. This arrangement suggests the potential for photoinduced intramolecular charge transfer.

The process can be conceptualized as follows:

Excitation: The molecule absorbs a photon of light, promoting it to an excited electronic state.

Charge Transfer: In the excited state, an electron is transferred from the electron-rich part of the molecule (centered around the methoxy and methyl-substituted benzene ring) to the electron-poor part (the nitrile group).

Formation of a CT State: This results in the formation of a charge-transfer excited state, which can be represented as having a positive charge localized on the donor fragment and a negative charge on the acceptor fragment.

The stability and properties of this charge-transfer state are highly influenced by the solvent polarity. In polar solvents, the charge-separated state is stabilized, which can affect the molecule's fluorescence properties and its photochemical reactivity. The study of such processes is often carried out using time-resolved spectroscopy techniques to observe the transient excited states.

The potential for photoinduced charge transfer in this compound makes it an interesting candidate for studies in materials science and photophysics, where understanding and controlling charge transfer processes is key to developing new functional materials.

Applications in Complex Organic Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Advanced Chemical Structures

There is no significant information in the scientific literature detailing the role of 4-Methoxy-2,5-dimethylbenzonitrile as a key intermediate in the synthesis of advanced chemical structures.

Strategies for Constructing Polycyclic and Heterocyclic Ring Systems

A search for synthetic strategies employing this compound to construct polycyclic and heterocyclic ring systems did not yield any specific examples or methodologies. General synthetic routes for such systems often rely on precursors with different functional group patterns.

Preparation of Diverse Functionalized Aromatic Scaffolds

While the structure of this compound presents opportunities for further functionalization on the aromatic ring, specific methods for preparing a diversity of functionalized scaffolds from this particular starting material are not described in the available literature.

Stereoselective Synthesis Utilizing Derivatives of this compound

No research was found that describes the use of derivatives of this compound in stereoselective synthesis.

Data Tables

Due to the absence of specific research findings for the applications outlined, no data tables can be generated.

Q & A

Q. How is computational modeling used to predict reactivity and toxicity profiles?

  • Methodological Answer : Density Functional Theory (DFT) calculates reaction barriers for nitrile hydrolysis or methoxy demethylation. Toxicity predictions (e.g., LD₅₀) use QSAR models trained on benzonitrile derivatives .

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